4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of 4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress .
Chemical Reactions Analysis
4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoic acids, while reduction of the cyano group can produce aminobenzoic acid derivatives .
Scientific Research Applications
4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects . The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-Bromo-3-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but differs in the presence of an aniline moiety instead of a cyano group.
4-Bromobenzotrifluoride: This compound lacks the cyano and carboxylic acid groups, making it less versatile in certain chemical reactions.
2-Cyano-3-(trifluoromethyl)benzoic acid: This compound is similar but lacks the bromine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
4-bromo-2-cyano-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-6-2-1-4(8(15)16)5(3-14)7(6)9(11,12)13/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYBDFAXQZODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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